molecular formula C6H10ClIO B2599667 4-Iodo-3,3-dimethylbutanoyl chloride CAS No. 2172038-42-3

4-Iodo-3,3-dimethylbutanoyl chloride

Cat. No.: B2599667
CAS No.: 2172038-42-3
M. Wt: 260.5
InChI Key: KVGHBDNFIVTHQE-UHFFFAOYSA-N
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Description

4-Iodo-3,3-dimethylbutanoyl chloride (CAS 2172038-42-3) is a specialized organic synthesis intermediate with the molecular formula C6H10ClIO and a molecular weight of 260.50 . This compound is structurally characterized as an acyl chloride derivative that incorporates a reactive iodine atom on a 3,3-dimethylbutanoyl scaffold, making it a versatile bifunctional reagent for researchers. Its primary research value lies in its dual reactivity; the highly electrophilic acid chloride group (CClO) readily undergoes nucleophilic substitution reactions with various oxygen, nitrogen, and carbon nucleophiles to form esters, amides, and ketones, while the alkyl iodide moiety can participate in subsequent metal-halogen exchange or cross-coupling reactions . This functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research where the introduction of the 3,3-dimethylbutyryl moiety is desired. The compound should be stored according to cold-chain requirements and is intended for research purposes only .

Properties

IUPAC Name

4-iodo-3,3-dimethylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClIO/c1-6(2,4-8)3-5(7)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGHBDNFIVTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodo 3,3 Dimethylbutanoyl Chloride

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-Iodo-3,3-dimethylbutanoyl chloride guides the formulation of a logical and efficient synthetic plan. This process involves the deconstruction of the target molecule into simpler, commercially available starting materials through a series of strategic bond disconnections.

Disconnection at the Acyl Chloride Moiety for Carboxylic Acid Precursors

The most logical initial disconnection is at the acyl chloride functional group. This C-Cl bond can be retrosynthetically cleaved to reveal the corresponding carboxylic acid, 4-Iodo-3,3-dimethylbutanoic acid. This transformation is a standard and high-yielding reaction in the forward sense, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This disconnection simplifies the synthetic challenge to the preparation of the iodinated carboxylic acid precursor.

DisconnectionPrecursorForward Reaction Reagent
C-Cl (Acyl Chloride)4-Iodo-3,3-dimethylbutanoic acidThionyl chloride (SOCl₂)

Approaches for Regio- and Chemoselective Installation of the 4-Iodo Functionality

The key challenge in synthesizing 4-Iodo-3,3-dimethylbutanoic acid lies in the selective introduction of the iodine atom at the C-4 position. Two primary strategies can be envisioned for this transformation:

Radical Halogenation: This approach involves the functionalization of a C-H bond at the terminal methyl group of a 3,3-dimethylbutanoic acid derivative.

Functionalization of an Unsaturated Precursor: This strategy relies on the synthesis of a precursor with a terminal double bond, followed by a regioselective hydroiodination reaction.

These approaches will be explored in detail in the subsequent sections.

Strategies for Constructing the 3,3-Dimethylbutane Skeleton

The 3,3-dimethylbutane core, also known as a neopentyl group, requires a specific synthetic strategy to construct. A plausible retrosynthetic disconnection of the C2-C3 bond of a precursor like 3,3-dimethylbutanoic acid could lead to simpler building blocks. For instance, the reaction of a tert-butyl Grignard reagent with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide followed by oxidation, could establish the desired carbon framework. Another approach involves the use of commercially available precursors that already contain the 3,3-dimethyl motif, such as 3,3-dimethylglutaric acid or 3,3-dimethyl-1,5-pentanediol, which can be chemically modified to introduce the required iodo and carboxylic acid functionalities.

Precursor Synthesis and Functionalization Routes to 4-Iodo-3,3-dimethylbutanoic Acid

The synthesis of the key intermediate, 4-Iodo-3,3-dimethylbutanoic acid, can be approached through two main functionalization routes, each with its own set of advantages and challenges.

Radical Halogenation Approaches to Butyric Acid Derivatives

Direct free-radical iodination of unactivated C-H bonds is often challenging due to the reversibility of the reaction and the relatively low reactivity of iodine radicals. However, remote C-H functionalization strategies, such as the Barton reaction or the Hofmann-Löffler-Freytag reaction, offer a pathway to achieve regioselective halogenation at the δ-position (C-4). wikipedia.org

These reactions proceed through a 1,5-hydrogen atom transfer (HAT) mechanism. rsc.org In a hypothetical application to a 3,3-dimethylbutanoic acid derivative, a radical is generated on a heteroatom (oxygen or nitrogen) attached to the carboxylic acid functionality. This radical then abstracts a hydrogen atom from one of the C-4 methyl groups, which is spatially proximate due to the formation of a pseudo-six-membered ring transition state. The resulting carbon-centered radical is then trapped by an iodine source.

For instance, a Barton-type reaction would involve the photolysis of a nitrite (B80452) ester derived from a 4-hydroxy-3,3-dimethylbutanoic acid precursor. The resulting alkoxy radical would undergo a 1,5-HAT to generate a C-4 radical, which could then be trapped by iodine. wikipedia.org Similarly, a Hofmann-Löffler-Freytag reaction could be envisioned starting from a suitable N-iodoamide derivative of 3,3-dimethylbutanoic acid, where the nitrogen-centered radical initiates the hydrogen abstraction. wikipedia.org

Table of Radical Halogenation Parameters (Hypothetical Application)

Reaction TypePrecursor Functional GroupRadical InitiatorIodine SourceKey Intermediate
Barton-typeNitrite Ester (-ONO)UV lightI₂C-4 radical
Hofmann-Löffler-FreytagN-Iodoamide (-CONHI)UV light or heatInternalC-4 radical

Functionalization of Unsaturated Precursors (e.g., Hydroiodination)

An alternative and often more predictable approach to the synthesis of 4-Iodo-3,3-dimethylbutanoic acid involves the hydroiodination of an unsaturated precursor, specifically 4,4-dimethylpent-1-enoic acid. The synthesis of this unsaturated acid can be achieved through various methods, including the reaction of 3,3-dimethylacrylamides with acetaldehyde (B116499) followed by reduction and dehydration.

Once the 4,4-dimethylpent-1-enoic acid is obtained, the next step is the regioselective addition of hydrogen iodide across the terminal double bond. To achieve the desired anti-Markovnikov addition, where the iodine atom adds to the terminal carbon, a free-radical addition mechanism is required. This is typically achieved by reacting the alkene with HBr in the presence of a radical initiator like peroxides, followed by a Finkelstein reaction (halide exchange) with sodium iodide. Alternatively, direct anti-Markovnikov hydroiodination can be promoted under specific radical conditions.

Table of Hydroiodination Reaction Parameters

Alkene SubstrateReagentConditionsProduct Regiochemistry
4,4-dimethylpent-1-enoic acid1. HBr, ROOR 2. NaI, acetone1. Radical conditions 2. Finkelstein reactionAnti-Markovnikov (4-iodo)

This two-pronged approach, utilizing either sophisticated radical C-H functionalization or a more classical route involving the functionalization of an unsaturated precursor, provides viable pathways for the synthesis of 4-Iodo-3,3-dimethylbutanoic acid, the crucial precursor to the target acyl chloride.

Stereoselective Introduction of the Iodo Group (if applicable to chiral precursors or derivatizations)

The direct synthesis of this compound from its corresponding butanoic acid precursor does not involve the formation of a new chiral center, as the carbon atom bearing the iodo group is not stereogenic. Therefore, stereoselective iodination is not a requisite for the synthesis of the achiral target compound.

However, in the context of synthesizing chiral derivatives or utilizing chiral precursors where stereochemistry is a critical factor, stereoselective methods for introducing halogens become highly relevant. For instance, if a synthetic route proceeded through a chiral intermediate, enantioselective halogenation could be employed. While literature specific to the stereoselective iodination of 3,3-dimethylbutanoic acid precursors is not prominent, general methodologies for asymmetric halogenation could be adapted. These can include the use of chiral catalysts or reagents to control the facial selectivity of the halogen attack on a prochiral substrate. For example, developments in enantioselective halogenation have been applied to various natural product syntheses, demonstrating the potential for such strategies.

Multi-step Syntheses of the 3,3-Dimethylbutanoic Acid Backbone

The 3,3-dimethylbutanoic acid scaffold is a crucial precursor for the ultimate synthesis of this compound. Various synthetic routes have been established for its preparation.

One notable method involves the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid (also known as trimethylpyruvic acid). This process begins with the reaction of the keto-acid with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. Subsequent treatment of this hydrazone with a strong base, such as potassium hydroxide, at elevated temperatures leads to the reduction of the ketone and formation of 3,3-dimethylbutanoic acid. google.com This reaction sequence is generally high-yielding.

Table 1: Example of 3,3-Dimethylbutanoic Acid Synthesis via Wolff-Kishner Reduction google.com

Step Reactants Reagents/Conditions Product Yield
1 2-oxo-3,3-dimethylbutanoic acid Hydrazine hydrate Hydrazone intermediate Not isolated

Alternative historical syntheses include the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride. google.com However, the handling of gaseous BF₃ and the availability of 1,1-dichloroethene can present challenges for laboratory-scale synthesis. google.com

Acyl Chloride Formation from Carboxylic Acid Precursors

The conversion of the carboxylic acid precursor, 4-iodo-3,3-dimethylbutanoic acid, to the corresponding acyl chloride is the final key step. This transformation is critical as acyl chlorides are highly reactive intermediates, suitable for a wide range of subsequent reactions. Several standard halogenating agents are employed for this purpose.

Utilizing Thionyl Chloride and Derivatives under Optimized Conditions

Thionyl chloride (SOCl₂) is one of the most common and cost-effective reagents for converting carboxylic acids to acyl chlorides. youtube.commasterorganicchemistry.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification of the desired acyl chloride. chemguide.co.uk

The reaction is typically performed by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent like dichloromethane (B109758) or toluene. reddit.com While the reaction can proceed without a catalyst, the use of a catalytic amount of N,N-dimethylformamide (DMF) is common to increase the reaction rate. youtube.com Optimized conditions often involve controlling the temperature to prevent side reactions, particularly for substrates with sensitive functional groups. youtube.com For instance, reactions are often initiated at room temperature or below and may be gently heated to ensure completion. youtube.com

Application of Oxalyl Chloride with Catalytic Activators (e.g., DMF)

Oxalyl chloride ((COCl)₂) is another highly effective reagent for this conversion and is often considered milder and more selective than thionyl chloride, albeit more expensive. wikipedia.org Its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, facilitating product isolation. youtube.com

The reaction with oxalyl chloride is almost universally catalyzed by a small amount of DMF. wikipedia.orgchem-soc.si The catalyst functions by first reacting with oxalyl chloride to form an electrophilic Vilsmeier reagent, an iminium species. wikipedia.orgyoutube.com This intermediate then reacts with the carboxylic acid in a process that ultimately yields the acyl chloride, regenerates the DMF catalyst, and releases the gaseous byproducts. wikipedia.orgyoutube.com The reaction is typically carried out in an inert solvent such as dichloromethane at or below room temperature. chem-soc.si

Table 2: Comparison of Common Chlorinating Agents for Acyl Chloride Formation

Reagent Typical Conditions Catalyst Byproducts Advantages
Thionyl Chloride (SOCl₂) Neat or in inert solvent, RT to reflux Often none, but DMF can be used youtube.com SO₂(g), HCl(g) chemguide.co.uk Inexpensive, gaseous byproducts youtube.comchemguide.co.uk
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., CH₂Cl₂), 0°C to RT Catalytic DMF wikipedia.org CO₂(g), CO(g), HCl(g) youtube.com Milder conditions, gaseous byproducts wikipedia.org
Phosphorus(V) Chloride (PCl₅) Neat or in inert solvent, cold None POCl₃(l), HCl(g) chemguide.co.uk Reactive, effective

Phosphoryl Chloride and Other Halogenating Agents

Besides thionyl and oxalyl chlorides, other phosphorus-based halogenating agents can be used. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective for converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org

Phosphorus pentachloride reacts with carboxylic acids, typically in the cold, to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride gas. chemguide.co.uk Phosphorus trichloride also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uklibretexts.org The choice between these reagents can depend on the desired reaction conditions and the ease of separating the product from the byproducts. For example, the liquid phosphoryl chloride byproduct from the PCl₅ reaction must be separated by fractional distillation, whereas the solid phosphorous acid from the PCl₃ reaction can sometimes be easier to remove. chemguide.co.uk

Mechanistic Considerations in Acyl Chloride Formation from 4-Iodo-3,3-dimethylbutanoic Acid

The mechanism of acyl chloride formation depends on the specific reagent used.

With Thionyl Chloride : The carboxylic acid's hydroxyl oxygen first attacks the electrophilic sulfur atom of thionyl chloride. masterorganicchemistry.comkhanacademy.org This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon in an Sₙ2-type reaction. This leads to the formation of the acyl chloride and the collapse of the intermediate to release sulfur dioxide and another chloride ion (which combines with the liberated proton to form HCl). khanacademy.org

With Oxalyl Chloride and DMF : The mechanism is catalytic. DMF first attacks oxalyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, with the loss of CO and CO₂. youtube.com The carboxylic acid then adds to this electrophilic iminium species, forming an acyloxyiminium intermediate. A chloride ion, generated in the formation of the Vilsmeier reagent, then attacks the carbonyl carbon of this activated intermediate. This results in the formation of the acyl chloride and the regeneration of the DMF catalyst. wikipedia.orgyoutube.com This catalytic cycle makes the process highly efficient even with substoichiometric amounts of DMF.

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 3,3 Dimethylbutanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 4-Iodo-3,3-dimethylbutanoyl chloride

Reaction with Nitrogen-Centred Nucleophiles

Reactions with Hydrazines, Azides, and Amidines

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by various nitrogen-containing compounds, including hydrazines, azides, and amidines. These reactions proceed via the characteristic nucleophilic acyl substitution mechanism.

Reaction with Hydrazines: The reaction of this compound with hydrazine (B178648) or its substituted derivatives (e.g., methylhydrazine) yields the corresponding acyl hydrazides. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion from the tetrahedral intermediate to afford the stable acyl hydrazide product. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction with Azides: Acyl azides are readily synthesized from the reaction of acyl chlorides with an azide (B81097) salt, such as sodium azide. wikipedia.orgchemistrysteps.com The azide ion () acts as a potent nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of the chloride leaving group from the tetrahedral intermediate results in the formation of 4-iodo-3,3-dimethylbutanoyl azide. This reaction is a common and efficient method for producing acyl azides, which are versatile intermediates in organic synthesis, notably for the Curtius rearrangement to form isocyanates. wikipedia.orgchemistrysteps.com

Reaction with Amidines: Amidines, possessing a nucleophilic amino group, react with acyl chlorides to form N-acylamidines. In the case of this compound, the reaction with an amidine, such as benzamidine, would involve the nucleophilic attack of the sp²-hybridized nitrogen atom onto the carbonyl carbon. The subsequent loss of hydrogen chloride, typically facilitated by a base or by using an excess of the amidine, yields the corresponding N-(4-iodo-3,3-dimethylbutanoyl)amidine.

NucleophileProduct ClassGeneral Reaction Scheme
Hydrazine ()Acyl Hydrazide
Azide Ion ()Acyl Azide
Amidine ()N-Acylamidine
(Where R = 4-iodo-3,3-dimethylbutyl)
Formation of Lactams and Related Nitrogen Heterocycles

The structure of this compound is well-suited for the synthesis of γ-lactams (pyrrolidin-2-ones), a common motif in many biologically active compounds. ubinkim.com The synthetic strategy involves a two-step process: first, the conversion of the acyl chloride to an amide, followed by an intramolecular cyclization.

The initial step is the reaction of this compound with a primary amine () or ammonia, which proceeds through nucleophilic acyl substitution to yield the corresponding N-substituted or unsubstituted 4-iodo-3,3-dimethylbutanamide. chempedia.infochemistrysteps.com

The key step is the subsequent intramolecular nucleophilic substitution. In the presence of a non-nucleophilic base, the amide nitrogen is deprotonated to form an amidate anion. This anion then acts as an internal nucleophile, attacking the carbon atom bearing the iodine substituent (the γ-position relative to the carbonyl group). This intramolecular N-alkylation results in the displacement of the iodide ion and the formation of a five-membered ring, specifically a 4,4-dimethyl-pyrrolidin-2-one derivative. wikipedia.org

The presence of the gem-dimethyl group at the C-3 position of the starting butanoyl chain (which becomes the C-4 position of the lactam ring) is known to facilitate such cyclization reactions. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, suggests that the steric bulk of the gem-dimethyl group can bring the reactive ends of the molecule closer together by decreasing the internal bond angle, thereby increasing the rate of the intramolecular cyclization. wikipedia.orglucp.netmagtech.com.cn

Reactant 1Reactant 2Intermediate ProductFinal Product
This compoundAmmonia ()4-Iodo-3,3-dimethylbutanamide4,4-Dimethylpyrrolidin-2-one
This compoundMethylamine ()N-methyl-4-iodo-3,3-dimethylbutanamide1,4,4-Trimethylpyrrolidin-2-one
This compoundAniline ()N-phenyl-4-iodo-3,3-dimethylbutanamide4,4-Dimethyl-1-phenylpyrrolidin-2-one

Stereoelectronic and Steric Influences on Nucleophilic Acyl Substitution of this compound

The reactivity of this compound in nucleophilic acyl substitution reactions is governed by a combination of stereoelectronic and steric factors inherent to its structure.

Stereoelectronic Effects: The carbonyl group of an acyl chloride is highly electrophilic and, therefore, very reactive towards nucleophiles. vaia.comlibretexts.org This high reactivity is primarily due to two factors:

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon through the sigma bond. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and more susceptible to nucleophilic attack. libretexts.org

Resonance Effect: The lone pairs on the chlorine atom can participate in resonance with the carbonyl group. However, the overlap between the chlorine 3p orbital and the carbon 2p orbital is poor. libretexts.org Consequently, this resonance stabilization is weak compared to other carboxylic acid derivatives like esters or amides. The dominant inductive effect, therefore, renders the acyl chloride carbonyl group exceptionally reactive. libretexts.org

Steric Influences: The most significant steric feature of this compound is the gem-dimethyl group located at the C3 position, which is beta (β) to the carbonyl group. While not directly attached to the carbonyl carbon, this bulky group can influence the reactivity in several ways:

Hindrance to Nucleophilic Approach: The gem-dimethyl group can sterically hinder the trajectory of incoming nucleophiles, particularly large or bulky ones, as they approach the carbonyl carbon. This steric clash can raise the activation energy of the addition step, potentially slowing down the reaction rate compared to a sterically unencumbered acyl chloride.

Conformational Effects (Thorpe-Ingold Effect): The presence of a gem-dimethyl group can restrict bond rotation around the C2-C3 bond, influencing the population of different conformers. This is an aspect of the Thorpe-Ingold effect, where steric compression alters the ground-state conformation to favor geometries that can accelerate intramolecular reactions. wikipedia.orgnih.gov While primarily discussed in the context of cyclization, these conformational biases could also subtly affect the accessibility of the carbonyl group to external nucleophiles in intermolecular reactions by influencing the preferred orientation of the alkyl chain.

Transition Metal-Catalyzed Transformations Involving this compound

The dual functionality of this compound, possessing both a sterically hindered primary alkyl iodide and a reactive acyl chloride, presents unique challenges and opportunities in transition metal-catalyzed transformations. The neopentyl-like structure of the alkyl iodide moiety significantly impacts its reactivity, often necessitating specialized catalytic systems to overcome steric hindrance and achieve efficient coupling. This section explores various transition metal-catalyzed reactions at both the C-I bond and the acyl chloride group, drawing parallels from studies on analogous sterically hindered substrates.

Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in this compound is the primary site for a variety of cross-coupling reactions. However, the significant steric bulk imposed by the gem-dimethyl group adjacent to the methylene (B1212753) iodide presents a considerable challenge for standard palladium-catalyzed cross-coupling methodologies, which typically proceed via an SN2-type oxidative addition mechanism. Consequently, nickel-based catalysts and radical-mediated pathways have emerged as more effective strategies for engaging such sterically encumbered electrophiles.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is challenging for sterically hindered alkyl halides like this compound. The slow oxidative addition of palladium(0) to the neopentyl-like iodide is a major hurdle. While palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to couple less hindered primary alkyl halides, their application to neopentyl systems is often inefficient.

Nickel catalysis has shown greater promise in this area. Nickel(0) complexes are generally more reactive towards oxidative addition with alkyl halides compared to their palladium counterparts. For the Suzuki-Miyaura coupling of neopentyl iodides, nickel catalysts, often in combination with specialized ligands, can facilitate the reaction with arylboronic acids. A one-pot, two-step nickel-catalyzed borylation of aryl halides followed by a Suzuki-Miyaura coupling with another aryl halide demonstrates the utility of nickel in activating challenging substrates. acs.org While direct Suzuki-Miyaura coupling of this compound is not explicitly reported, analogous nickel-catalyzed systems for aliphatic sulfonates suggest a potential pathway. nih.gov These reactions often proceed via a stereoablative mechanism involving radical intermediates, which can overcome the steric hindrance associated with an SN2-type pathway. nih.gov

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aliphatic Mesylates with Arylboronic Acids nih.gov
EntryAliphatic MesylateArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Cyclohexyl mesylate4-Methoxyphenylboronic acidNiBr₂(dme), DtbbpyK₃PO₄t-BuOH/H₂O85
21-Adamantyl mesylatePhenylboronic acidNiBr₂(dme), DtbbpyK₃PO₄t-BuOH/H₂O78
33-Phenylpropyl mesylate4-Trifluoromethylphenylboronic acidNiBr₂(dme), DtbbpyK₃PO₄t-BuOH/H₂O92

The Heck reaction, involving the coupling of an organic halide with an alkene, is also challenging with sterically hindered alkyl halides. Palladium-catalyzed Heck-type reactions of unactivated alkyl iodides have been developed, and these are proposed to proceed through a hybrid organometallic-radical mechanism to accommodate the alkyl halide coupling partners. scilit.comnih.gov This approach has been successfully applied to the cyclization of various alkyl iodides. While intermolecular reactions are also reported, the steric bulk of a neopentyl iodide like that in this compound would likely require carefully optimized conditions.

The Sonogashira coupling, which unites an organic halide with a terminal alkyne, has seen significant advancements, including copper-catalyzed systems that can engage alkyl halides. nih.govresearchgate.net These reactions offer a pathway to alkynylated products under relatively mild conditions. Given the steric hindrance of this compound, a copper-catalyzed Sonogashira reaction, potentially with specialized ligands, would be a more promising approach than traditional palladium-based methods.

Table 2: Palladium-Catalyzed Heck-Type Cyclization of Alkyl Iodides scilit.com
EntryAlkyl Iodide SubstrateProductCatalystBaseSolventYield (%)
12-(2-Iodoethyl)cyclohex-2-en-1-oneBicyclic enonePd₂(dba)₃PPh₃, Ag₂CO₃Toluene75
2(E)-6-Iodo-1-phenylhex-1-eneCyclopentane derivativePd₂(dba)₃PPh₃, Ag₂CO₃Toluene82
3N-(2-Iodoethyl)-N-tosyl-2-vinylbenzenesulfonamideFused heterocyclic productPd₂(dba)₃PPh₃, Ag₂CO₃Toluene68

The Stille coupling, which utilizes organostannanes as coupling partners, and the Negishi coupling, which employs organozinc reagents, are powerful C-C bond-forming reactions. For sterically hindered substrates like this compound, nickel catalysis is often superior to palladium catalysis.

Nickel-mediated cross-coupling of unactivated neopentyl iodides with organozinc reagents has been successfully demonstrated. acs.orgresearchgate.net These reactions, often utilizing ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can proceed in good yields, overcoming the steric barrier to C-C bond formation. researchgate.net The use of diorganozinc reagents, formed in situ from Grignard reagents and a zinc salt, has been shown to be effective. researchgate.net This suggests that a Negishi-type coupling of this compound with various organozinc partners is a feasible transformation under nickel catalysis.

The Stille reaction with sterically hindered alkyl halides is less common, but nickel catalysis could potentially enable such transformations. The choice of catalyst and reaction conditions would be crucial to favor the desired cross-coupling over side reactions.

Table 3: Nickel-Mediated Negishi Coupling of Neopentyl Iodide with Diorganozinc Reagents researchgate.net
EntryDiorganozinc ReagentCatalystSolventProductYield (%)
1(CH₃)₂Zn(dppf)NiCl₂THF/Dioxane2,2-Dimethylpropane85
2(Ph)₂Zn(dppf)NiCl₂THF/Dioxane2,2-Dimethyl-1-phenylpropane78
3(4-MeO-C₆H₄)₂Zn(dppf)NiCl₂THF/Dioxane1-(4-Methoxyphenyl)-2,2-dimethylpropane75

Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group, and these have been successfully applied to alkyl iodides, including sterically hindered ones. acs.orgscielo.br These reactions often proceed through a combination of radical and palladium-catalyzed steps. The addition of a palladium catalyst can accelerate atom transfer carbonylation of primary, secondary, and tertiary alkyl iodides under light irradiation. acs.orgscielo.br This methodology has been used to synthesize a variety of carbonyl compounds, including esters, amides, and ketones. acs.orgscielo.br Given these precedents, this compound could likely undergo palladium-catalyzed carbonylation in the presence of suitable nucleophiles to yield more complex dicarbonyl compounds. A carbonylative Suzuki-Miyaura coupling of sterically hindered aryl iodides has also been reported, suggesting the feasibility of such three-component reactions. researchgate.net

Reductive and Oxidative Coupling Processes of Acyl Chlorides and Alkyl Iodides

The presence of both an acyl chloride and an alkyl iodide in this compound opens up possibilities for reductive and oxidative coupling reactions. Nickel-catalyzed reductive coupling of alkyl halides with acyl chlorides is a known method for ketone synthesis. rsc.org This process typically involves a stoichiometric reductant, such as zinc or manganese powder, and a nickel catalyst. Such a reaction, if applied intramolecularly or intermolecularly to this compound, could lead to the formation of cyclic or acyclic ketones. The mechanism of these reactions is thought to involve radical intermediates, which are well-suited to handle the steric hindrance of the neopentyl iodide. rsc.org

Oxidative coupling reactions involving alkyl iodides can also be achieved. While less common for the direct coupling of an alkyl iodide and an acyl chloride within the same molecule, intermolecular oxidative couplings of alkyl iodides with various partners have been reported. These reactions often utilize a hypervalent iodine reagent as an oxidant in the presence of a transition metal catalyst. nih.gov

Catalytic C-H Activation Facilitated by Derivatives of this compound

While this compound itself is not typically a substrate for direct C-H activation, its derivatives, incorporating a directing group, could theoretically participate in such transformations. Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds. rsc.org Catalysts based on rhodium and palladium are particularly effective in these reactions. rsc.orgacs.org

In a hypothetical scenario, the acyl chloride could be converted into an amide or ester bearing a directing group (e.g., a pyridine (B92270) or quinoline (B57606) moiety). This directing group would chelate to a metal center, such as Rh(III) or Pd(II), positioning the catalyst in proximity to a specific C-H bond on an aromatic or aliphatic substrate, enabling regioselective functionalization. rsc.orgacs.org The reaction would likely proceed through a concerted metalation-deprotonation (CMD) mechanism, forming a metallacyclic intermediate. acs.org Subsequent reaction with a coupling partner would yield the functionalized product. For instance, rhodium(I) catalysts have been shown to facilitate the functionalization of aromatic C-H bonds using acyl chlorides as coupling partners via a decarbonylative C-H activation pathway. acs.org

Table 1: Hypothetical Catalytic Cycle for C-H Activation

StepDescriptionIntermediate
1. CoordinationThe directing group on the 4-Iodo-3,3-dimethylbutanoyl derivative coordinates to the metal center (e.g., Pd(II)).Substrate-Catalyst Complex
2. C-H ActivationIntramolecular, directed cleavage of a C-H bond on the target substrate to form a palladacycle.Metallacyclic Intermediate
3. Oxidative AdditionThe coupling partner (e.g., an organohalide) adds to the metal center, oxidizing it (e.g., from Pd(II) to Pd(IV)).Pd(IV) Intermediate
4. Reductive EliminationThe desired C-C or C-X bond is formed, releasing the product and reducing the metal center back to its active state.Product + Regenerated Catalyst

Radical Reactions and Reductive Transformations of this compound

The presence of a primary iodo group makes this compound a potential substrate for radical reactions, while the acyl chloride is susceptible to various reductive transformations.

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This process can be initiated through single-electron transfer (SET) from a photocatalyst or a reducing agent. nih.gov Visible-light photoredox catalysis, for example, can generate highly reducing or oxidizing species that facilitate the SET process, converting the alkyl iodide into a radical anion, which then fragments to release an iodide ion and the desired alkyl radical. nih.govresearchgate.net This radical could then participate in various C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes. nih.gov

While less common for acyl chlorides themselves, SET processes can occur. However, the C-I bond is significantly more susceptible to SET-induced cleavage than the C-Cl bond of the acyl chloride. Therefore, radical reactions involving this compound would almost certainly proceed via initial formation of the 3,3-dimethyl-4-(chloro-oxo)butyl radical.

Table 2: Plausible Single-Electron Transfer (SET) Mechanism

StepProcessDescription
Initiation PhotoexcitationA photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
SET to SubstrateThe excited photocatalyst transfers an electron to the C-I bond of this compound.
FragmentationThe resulting radical anion rapidly fragments, cleaving the C-I bond to form a primary alkyl radical and an iodide anion.
Propagation Radical AdditionThe alkyl radical adds to a suitable acceptor (e.g., an alkene).
Chain TransferThe resulting radical abstracts an atom (e.g., hydrogen) from a donor to form the product and regenerate a radical species.

The acyl chloride functional group is highly reactive and can be selectively reduced to either an aldehyde or a primary alcohol depending on the choice of reducing agent.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a sterically hindered and less reactive hydride source is required. Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is an effective reagent for this transformation. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, allowing for the selective reduction of the highly reactive acyl chloride to an aldehyde without significant further reduction to the alcohol, especially at low temperatures like -78 °C. chemistrysteps.com Another classic method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄). byjus.comalfa-chemistry.comchemistrylearner.comscienceinfo.com The poison, such as quinoline-sulfur, deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product. scienceinfo.com

Reduction to Alcohol: Strong, unhindered hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride completely to a primary alcohol. quora.comjove.combyjus.com The reaction proceeds through an aldehyde intermediate, which is more reactive towards LiAlH₄ than the starting material and is immediately reduced to the corresponding alkoxide. A subsequent aqueous or acidic workup protonates the alkoxide to yield 4-iodo-3,3-dimethylbutan-1-ol. jove.com

Table 3: Comparison of Reducing Agents for this compound

ReagentProductKey ConditionsMechanism Notes
LiAlH(Ot-Bu)₃4-Iodo-3,3-dimethylbutanalLow temperature (-78 °C), aprotic solvent (e.g., THF)Bulky reagent delivers one hydride equivalent, preventing over-reduction. masterorganicchemistry.com
H₂ / Pd(BaSO₄) (Rosenmund)4-Iodo-3,3-dimethylbutanal"Poisoned" catalyst (e.g., quinoline)Barium sulfate (B86663) provides a low surface area, and the poison deactivates the catalyst to prevent aldehyde reduction. byjus.com
LiAlH₄4-Iodo-3,3-dimethylbutan-1-olAnhydrous aprotic solvent (e.g., THF), followed by aqueous/acidic workupPowerful hydride source reduces the intermediate aldehyde faster than the starting acyl chloride. byjus.com

Theoretical and Computational Studies of this compound Reactivity

Theoretical and computational methods are invaluable for understanding the intricate details of reaction mechanisms and predicting chemical reactivity where experimental data is scarce. rsc.org

Quantum chemical calculations can be used to map the potential energy surface of a reaction, providing detailed insights into its mechanism. fiveable.menih.gov For a key reaction of this compound, such as its reduction by a hydride, these calculations can precisely determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For example, modeling the nucleophilic attack of a hydride ion on the carbonyl carbon would allow for the calculation of the activation energy barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state structure correctly connects the reactant complex to the tetrahedral intermediate on the reaction pathway. researchgate.net Such studies provide a quantitative understanding of reaction kinetics and selectivity. fiveable.me

Table 4: Application of Quantum Chemical Methods to Hydride Reduction

Computational MethodInformation GainedRelevance to Mechanism
Geometry OptimizationDetermines the lowest energy structures of reactants, intermediates, and products.Provides the starting and ending points for each reaction step.
Transition State SearchLocates the highest energy point (saddle point) along the reaction coordinate.The energy of the transition state determines the activation energy and reaction rate.
Frequency CalculationConfirms stationary points as minima (all real frequencies) or transition states (one imaginary frequency).Provides zero-point vibrational energies for more accurate energy calculations.
Intrinsic Reaction Coordinate (IRC)Maps the reaction path from the transition state down to the connected reactants and products.Verifies the proposed mechanistic step and ensures the correct transition state has been found. researchgate.net

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the reactivity of molecules. scielo.org.mx By calculating various reactivity descriptors, DFT can offer a quantitative picture of where and how a molecule is likely to react. numberanalytics.commdpi.com

Table 5: DFT-Derived Reactivity Descriptors and Their Implications

DescriptorDefinitionPredicted Implication for this compound
Global Descriptors
Chemical Potential (μ)The tendency of electrons to escape from the system.A relatively low value would indicate a good electron acceptor (electrophile).
Chemical Hardness (η)Resistance to change in electron distribution.Measures the overall stability and reactivity of the molecule.
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons.A high value would quantify its strong electrophilic character, particularly at the carbonyl carbon. researchgate.net
Local Descriptors
Fukui Function (f⁺)Indicates the propensity of a site to accept an electron (nucleophilic attack).Would be highest on the carbonyl carbon, identifying it as the most electrophilic site.
Fukui Function (f⁻)Indicates the propensity of a site to donate an electron (electrophilic attack).Would likely be highest on the oxygen and halogen atoms due to lone pairs.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Reactivity

Information regarding the use of molecular dynamics simulations to study the conformational landscape of this compound is not available in the public domain.

Similarly, there are no specific studies detailing how different solvents might influence the reactivity of this compound through computational simulations.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

There is no available research that focuses on the computational prediction of regioselectivity or stereoselectivity in chemical reactions involving this compound.

Strategic Applications of 4 Iodo 3,3 Dimethylbutanoyl Chloride in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Precursor for Pharmaceutical and Agrochemical Intermediates

Analogous compounds, such as 4-Chloro-3,3-dimethylbutanoyl chloride, are known to serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. This suggests a potential, yet unconfirmed, role for 4-Iodo-3,3-dimethylbutanoyl chloride in the synthesis of drug candidates and lead compounds, as well as in the development of targeted agrochemicals with enhanced selectivity. The carbon-iodine bond, being weaker than the carbon-chlorine bond, could offer advantages in certain synthetic routes, potentially allowing for milder reaction conditions. Nevertheless, there is a clear absence of concrete examples or dedicated studies on the use of this compound for these purposes in the public domain.

Applications in Materials Science and Polymer Chemistry

The dual functionality of this compound suggests its potential as a versatile monomer and surface modification agent in materials science.

Monomer for Functionalized Polymers and Copolymers with Tunable Properties

In theory, this compound could serve as a monomer in polymerization reactions. The acyl chloride could react with diols or diamines to form polyesters or polyamides, respectively. The pendant iodo-group along the polymer backbone would then be available for post-polymerization modification, allowing for the introduction of various functionalities to tune the polymer's properties, such as its refractive index, conductivity, or solubility. However, no specific studies demonstrating this application have been identified.

Synthesis of Dendrimers and Other Nanomaterials Bearing Specific Functionalities

The structure of this compound could lend itself to the divergent synthesis of dendrimers. The acyl chloride could act as a core-forming or branching unit, while the iodo-group could be converted to other functionalities for further generational growth or for the introduction of specific surface groups. This approach could lead to the creation of novel nanomaterials with tailored properties for applications in catalysis, drug delivery, or sensing. As with polymer synthesis, concrete examples of its use in dendrimer synthesis are not currently documented.

Surface Modification and Functionalization of Existing Polymeric Materials

The reactive nature of the acyl chloride group makes this compound a potential candidate for the surface modification of existing polymers that possess nucleophilic functional groups (e.g., hydroxyl or amine groups). Such modification would introduce the iodo-functionalized neopentyl moiety onto the polymer surface. This could be a strategic step to alter the surface properties of the material, such as its hydrophobicity or biocompatibility, or to provide an anchor point for the subsequent attachment of other molecules via reactions at the iodo-position.

Development of Novel Reagents, Ligands, and Catalysts from this compound Derivatives

The inherent reactivity of this compound suggests that its derivatives could be valuable precursors for new chemical entities with applications in catalysis and organic synthesis.

The transformation of the acyl chloride into various other functional groups (e.g., esters, amides, ketones) while retaining the iodo-group would generate a library of bifunctional molecules. These molecules could then be used to synthesize novel ligands for transition metal catalysis, where the steric bulk of the neopentyl group and the electronic properties of the second functional group could influence the catalyst's activity and selectivity. Furthermore, the iodo-group itself could be a precursor to organometallic reagents or could participate in the formation of catalysts. However, the development and application of such novel reagents, ligands, and catalysts derived from this compound have yet to be reported in the scientific literature.

Advanced Analytical Methodologies for the Study of 4 Iodo 3,3 Dimethylbutanoyl Chloride and Its Transformations

In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

In-situ (in the reaction mixture) spectroscopic methods are invaluable for obtaining real-time data on chemical transformations without the need for sampling, which can alter the reaction's course. These non-destructive techniques offer a continuous view of species concentration, allowing for detailed mechanistic and kinetic investigations. americanpharmaceuticalreview.com

Real-time Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving 4-Iodo-3,3-dimethylbutanoyl chloride. Both methods provide information about the vibrational modes of molecules, offering a "fingerprint" of the components within the reaction vessel.

Infrared (IR) Spectroscopy: The primary analytical handle for monitoring this compound with IR spectroscopy is its intense carbonyl (C=O) stretching vibration. This peak typically appears in a distinct region of the spectrum, around 1800 cm⁻¹, for acyl chlorides. As the acyl chloride is consumed during a reaction, such as esterification or amidation, the intensity of this characteristic C=O band decreases. Concurrently, a new C=O band corresponding to the product (e.g., an ester or amide) will appear at a different, typically lower, frequency. By tracking the intensity of these peaks over time, a kinetic profile of the reaction can be constructed.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. americanpharmaceuticalreview.com It is particularly advantageous for monitoring reactions in aqueous or highly polar media, where IR suffers from strong solvent interference. The C=O stretch of the acyl chloride is also Raman-active. Furthermore, other key functional groups involved in the transformation, which may be weak or silent in the IR spectrum, can often be observed. In-situ Raman monitoring can reveal changes in the chemical environment and has been used to demonstrate reaction completion and product stability. americanpharmaceuticalreview.comresearchgate.net

Kinetic Study Example: Consider the esterification of this compound with a primary alcohol. The reaction progress can be monitored by tracking the decrease in the absorbance of the acyl chloride's C=O band (~1800 cm⁻¹) using an in-situ IR probe.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound Monitored by In-Situ IR Spectroscopy

Time (minutes)Normalized Absorbance of C=O Peak (~1800 cm⁻¹)Concentration of this compound (M)
01.000.500
100.820.410
200.670.335
300.550.275
600.300.150
900.170.085
1200.090.045

In-situ or "real-time" Nuclear Magnetic Resonance (NMR) spectroscopy provides highly detailed structural information about molecules as a reaction proceeds. researchgate.netnih.gov By placing a reaction vessel directly within the NMR spectrometer, it is possible to acquire spectra at regular intervals, allowing for the unambiguous identification and quantification of reactants, products, and even short-lived intermediates. researchgate.netrsc.org

For this compound, specific resonances in both ¹H and ¹³C NMR spectra can be monitored. In the ¹H NMR spectrum, the protons on the carbon adjacent to the carbonyl group (the α-protons) are particularly characteristic and would be expected to resonate around 2.0-2.5 ppm. Upon conversion to a product like an ester or amide, the chemical environment of these protons changes, leading to a shift in their resonance. Similarly, the carbonyl carbon, which is highly deshielded in the ¹³C NMR spectrum (typically 160-180 ppm), will also experience a characteristic shift upon transformation. By integrating the signals corresponding to the starting material and the product, their relative concentrations can be determined throughout the reaction.

Table 2: Hypothetical ¹H NMR Data for Monitoring the Amidation of this compound

SpeciesMonitored ProtonsInitial Chemical Shift (δ, ppm)Final Chemical Shift (δ, ppm)
This compound-CH₂-C(O)Cl~2.45N/A
Product Amide-CH₂-C(O)NR₂N/A~2.20
This compound-C(CH₃)₂-~1.10N/A
Product Amide-C(CH₃)₂-N/A~1.05

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for analyzing the complex mixtures that often result from chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. researchgate.net In the context of reactions involving this compound, GC-MS is ideal for verifying the purity of the starting material, quantifying its consumption, and identifying any volatile by-products or impurities. rsc.org

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. For acyl chlorides, a common fragmentation pattern in mass spectrometry involves the loss of the chlorine atom to form a prominent acylium ion. This characteristic fragmentation aids in the structural confirmation of the parent compound and related species. researchgate.net

Table 3: Hypothetical GC-MS Data for Analysis of a Reaction Mixture

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
18.5229 [M-Cl]⁺, 57This compound
210.2255 [M]⁺, 226, 57Volatile Ester Product

For products that are non-volatile, thermally labile, or have high molecular weights, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical method of choice. researchgate.netmdpi.com HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the HPLC column is then introduced into a mass spectrometer, which provides mass and structural information for each separated peak.

This technique would be critical for analyzing the formation of complex, non-volatile derivatives of this compound, such as amides or esters formed with large, polyfunctional molecules. The high sensitivity and selectivity of modern mass spectrometers, such as quadrupole time-of-flight (QTOF) analyzers, allow for the accurate mass determination of parent and fragment ions, facilitating the unambiguous identification of unknown products and impurities. researchgate.net

Table 4: Hypothetical HPLC-MS Data for a Non-Volatile Product

CompoundRetention Time (min)[M+H]⁺ (m/z)Identification
This compound5.8264.9 (as acid after hydrolysis)Reactant (hydrolyzed)
Product 19.3452.2Non-Volatile Amide Product

While this compound is an achiral molecule, it can be used as a derivatizing agent for chiral molecules (e.g., alcohols or amines) or can react with chiral reagents to form chiral products. Determining the enantiomeric purity, or enantiomeric excess (ee), of these products is crucial, particularly in pharmaceutical applications. chrom-china.com

Chiral chromatography is a specialized form of chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. uma.es Techniques like chiral HPLC, Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) can be employed. chrom-china.comgimitec.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Example Application: If this compound is reacted with a racemic chiral amine, two diastereomeric amide products will be formed. These diastereomers can be separated using standard (achiral) HPLC or GC. If the acyl chloride is reacted with a single enantiomer of a chiral alcohol, and a chiral product is formed, its optical purity would need to be assessed by chiral chromatography.

Table 5: Hypothetical Chiral HPLC Data for an Optically Active Derivative

EnantiomerRetention Time (min)Peak Area% of Total Area
Enantiomer R12.4975,00097.5%
Enantiomer S14.125,0002.5%
Enantiomeric Excess (ee) 95.0%

Advanced Structural Elucidaion of Novel Derivatives from this compound

The reaction of the highly reactive this compound with various nucleophiles can lead to a diverse array of novel derivatives, such as amides, esters, and ketones. The structural confirmation of these new chemical entities relies on a combination of sophisticated analytical methods. The following subsections detail the application of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography in this endeavor.

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structures of organic molecules. By spreading spectral information across two dimensions, it resolves overlapping signals and reveals intricate details about molecular connectivity and spatial relationships that are often indiscernible in one-dimensional spectra.

Correlation SpectroscopY (COSY) experiments are fundamental for identifying proton-proton (¹H-¹H) coupling networks within a molecule. Cross-peaks in a COSY spectrum indicate that two protons are mutually coupled, typically through two or three bonds. For a hypothetical amide derivative, N-benzyl-4-iodo-3,3-dimethylbutanamide , a COSY spectrum would be expected to show a correlation between the protons of the methylene (B1212753) group adjacent to the iodine atom and the methylene group adjacent to the carbonyl function, provided there is a discernible coupling constant.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is exceptionally useful for assigning carbon signals based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is crucial for piecing together the molecular skeleton by connecting different spin systems separated by quaternary carbons or heteroatoms. For instance, in our hypothetical amide, an HMBC spectrum would show a correlation from the benzylic protons to the amide carbonyl carbon, unequivocally establishing the connectivity of the benzyl (B1604629) group to the nitrogen atom.

Nuclear Overhauser Effect SpectroscopY (NOESY) is instrumental in determining the stereochemistry and spatial proximity of atoms. This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds.

To illustrate the power of these techniques, consider the hypothetical 2D NMR data for N-benzyl-4-iodo-3,3-dimethylbutanamide .

Proton (¹H) Carbon (¹³C) COSY Correlations HMBC Correlations
H-2 (CH₂)C-2H-4C-1 (Carbonyl), C-3, C-4
H-4 (CH₂)C-4H-2C-2, C-3, C-5 (Iodomethyl)
H-5 (CH₂I)C-5-C-3, C-4
H-7 (CH₂-Ph)C-7H-9/H-13C-1 (Carbonyl), C-8, C-9/C-13
H-9/H-13 (ortho-Ar)C-9/C-13H-10/H-12C-7, C-8, C-11
H-10/H-12 (meta-Ar)C-10/C-12H-9/H-13, H-11C-8, C-12/C-10
H-11 (para-Ar)C-11H-10/H-12C-9/C-13

This data is illustrative and represents expected correlations for the hypothetical structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. This allows for the calculation of a unique molecular formula, which is a fundamental piece of information in the identification of a novel derivative.

When a new derivative of this compound is synthesized, HRMS can confirm the success of the reaction by providing an exact mass that corresponds to the expected product. For example, if the chloride is reacted with ethanol (B145695) to form ethyl 4-iodo-3,3-dimethylbutanoate , HRMS would be used to verify the elemental composition C₈H₁₅IO₂. The presence of iodine and chlorine or bromine in a molecule can be further suggested by their characteristic isotopic patterns in the mass spectrum.

The table below presents hypothetical HRMS data for a potential ester derivative.

Derivative Name Molecular Formula Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm)
Ethyl 4-iodo-3,3-dimethylbutanoateC₈H₁₅IO₂282.0066282.0062-1.4

This data is illustrative and represents expected results for the hypothetical structure.

When a novel derivative of this compound can be obtained as a single crystal, X-ray crystallography offers the most definitive method for structural elucidation. This technique provides a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. This method is unparalleled in its ability to resolve ambiguities in stereochemistry and conformation.

For a crystalline derivative, such as an amide formed with a chiral amine, X-ray crystallography could unambiguously determine the absolute configuration of the product. The resulting crystallographic data provides a wealth of structural information.

Below is a table of hypothetical crystallographic data for a crystalline derivative.

Parameter Value
Compound Name N-(4-methoxyphenyl)-4-iodo-3,3-dimethylbutanamide
Molecular Formula C₁₃H₁₈INO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) ** 105.2
Volume (ų) 1489.1
Z 4
Density (calculated) (g/cm³) **1.654
R-factor (%) 4.2

This data is illustrative and represents plausible crystallographic parameters for a hypothetical crystalline derivative.

Future Directions and Emerging Research Challenges for 4 Iodo 3,3 Dimethylbutanoyl Chloride Chemistry

Exploration of Asymmetric Synthesis Methodologies Utilizing 4-Iodo-3,3-dimethylbutanoyl chloride as a Chiral Precursor or Auxiliary

Currently, there is no specific literature detailing the use of this compound as a chiral precursor or auxiliary in asymmetric synthesis. However, its structure presents an opportunity for such applications. A significant research challenge would be the development of methods to introduce chirality to this molecule, for instance, through asymmetric iodination or subsequent stereoselective transformations.

Should a chiral version of this compound be synthesized, it could potentially serve as a novel chiral auxiliary. wikipedia.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The bulky 3,3-dimethylbutanoyl group could offer significant steric hindrance, potentially leading to high levels of stereocontrol in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. researchgate.nettcichemicals.com A key challenge would be the efficient attachment and subsequent clean cleavage of the auxiliary from the product molecule without racemization. wikipedia.org

Table 1: Potential Asymmetric Reactions Utilizing Chiral 4-Iodo-3,3-dimethylbutanoyl Derivatives

Reaction Type Potential Role of Chiral Moiety Key Research Challenge
Aldol Addition Directing the formation of specific stereocenters. wikipedia.org Achieving high diastereoselectivity and enantioselectivity.
Alkylation Controlling the approach of electrophiles. researchgate.net Overcoming steric hindrance from the bulky substituent.

Development of Sustainable and Economically Viable Synthetic Routes with Reduced Environmental Footprint

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. nih.gov For this compound, future research could focus on moving away from traditional reagents that generate significant waste. For instance, replacing conventional chlorinating agents like thionyl chloride or oxalyl chloride with more environmentally benign alternatives would be a key objective.

Another area of exploration is the use of greener solvents. Research into employing deep eutectic solvents (DES) or bio-based solvents for the synthesis and subsequent reactions of this compound could significantly reduce the environmental impact. nih.gov The challenge lies in identifying solvent systems that are both effective for the desired transformations and easily recyclable.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Reaction Discovery and Optimization

Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for accelerating reaction discovery and optimization. researchgate.netnih.gov Integrating the synthesis and reactions of this compound into such platforms could rapidly identify novel applications and optimal reaction conditions. scienceintheclassroom.orgnih.gov

For example, an HTE campaign could be designed to screen a large library of nucleophiles in reaction with this compound under various catalytic conditions. nih.govscienceintheclassroom.org This would allow for the rapid discovery of new derivatives with potentially interesting biological or material properties. The main challenges in this area include the development of analytical methods compatible with the high-throughput format and the handling of the reactive acyl chloride in an automated fashion. nih.gov

Bio-inspired and Biomimetic Transformations Involving Derivatives of this compound

Bio-inspired and biomimetic chemistry seeks to mimic natural processes to achieve efficient and selective chemical transformations. mdpi.comresearchgate.net While no specific bio-inspired transformations involving this compound have been reported, its derivatives could be designed as substrates or inhibitors for enzymes. The unique steric and electronic properties of the 3,3-dimethylbutanoyl moiety could be exploited to probe the active sites of enzymes or to mimic natural substrates. A significant challenge is the rational design of derivatives that can effectively interact with complex biological systems.

Addressing Scalability and Industrial Implementation Challenges for Production and Application

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable for industrial production. A major challenge for the industrial implementation of this compound would be the development of a cost-effective and safe large-scale synthesis process. This includes managing the handling of corrosive and reactive reagents and ensuring consistent product quality. Further research would be needed to optimize reaction parameters such as temperature, pressure, and catalyst loading for large-scale reactors.

Expansion into Interdisciplinary Research Areas where its Unique Structure Provides Synthetic Advantage (e.g., Chemical Biology Tools, Materials Design)

The distinct structure of this compound makes it a candidate for applications in interdisciplinary fields.

Chemical Biology Tools: The acyl chloride functionality allows for its conjugation to biomolecules, such as proteins or peptides, containing nucleophilic residues like lysine (B10760008) or serine. The bulky and hydrophobic 3,3-dimethylbutanoyl group could serve as a unique tag or probe to study protein structure and function. The presence of the iodine atom also opens up the possibility for cross-linking studies or as a heavy atom for X-ray crystallography. The primary challenge would be to achieve selective labeling of the target biomolecule in a complex biological environment.

Materials Design: The rigid and sterically demanding nature of the 3,3-dimethylbutanoyl group could be used to influence the properties of polymers and other materials. researchgate.net For instance, incorporating this moiety into a polymer backbone could affect its thermal stability, solubility, and morphological characteristics. The iodo-substituent could also be a site for further functionalization, for example, through cross-coupling reactions, to introduce new properties to the material. A key research challenge is to control the polymerization process and to understand the structure-property relationships of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-3,3-dimethylbutanoyl chloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves iodination of 3,3-dimethylbutanoyl chloride using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Purity optimization requires rigorous purification via fractional distillation or column chromatography, as impurities like unreacted starting materials or by-products (e.g., diiodinated derivatives) can interfere with downstream reactions. Storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) minimizes decomposition .
  • Data Consideration : Monitor reaction progress using TLC or GC-MS. Purity ≥95% is advisable for reproducibility in coupling reactions.

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm alkyl chain and iodine substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ or [M-Cl]+ fragments) .
  • X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals, which may be challenging due to the compound’s reactivity .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Acyl chlorides are moisture-sensitive. Stability tests should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Stability : Monitor hydrolysis rates in solvents like THF or DCM with trace water via IR (disappearance of C=O stretch at ~1800 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic acyl substitution reactions?

  • Methodological Answer : Contradictions (e.g., variable yields with amines) may arise from steric hindrance due to the 3,3-dimethyl group. Systematic studies should:

  • Vary nucleophile bulk (e.g., primary vs. secondary amines).
  • Use kinetic profiling (e.g., 19^{19}F NMR if using fluorinated nucleophiles) to track reaction progress.
  • Apply computational modeling (DFT) to assess steric/electronic effects .
    • Data Table Example :
NucleophileYield (%)Reaction Time (h)Notes
Aniline822Low steric hindrance
t-Butylamine456High steric hindrance

Q. What strategies mitigate side reactions (e.g., elimination or dimerization) in cross-coupling applications?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce elimination.
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with optimized ligand systems to enhance selectivity.
  • Additives : Silver salts (Ag2_2CO3_3) can sequester iodide by-products, preventing catalyst poisoning .

Q. How can researchers validate the compound’s role in synthesizing complex natural product analogs?

  • Methodological Answer : Design multi-step syntheses where the compound acts as an acylating agent. For example:

Couple with a steroidal alcohol to form ester derivatives.

Validate bioactivity (e.g., cytotoxicity assays) and compare with non-iodinated analogs.

  • Critical Analysis : Use HPLC to confirm intermediate purity and 1^1H NMR to verify regioselectivity .

Methodological Best Practices

  • Data Presentation : Follow IUPAC guidelines for structural drawings and reporting spectral data. Place critical tables/figures near their first textual reference to enhance clarity .
  • Error Analysis : Quantify uncertainties (e.g., ±2% yield variance) and document limitations (e.g., air sensitivity) to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.